Cas no 2680848-08-0 (benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate)

benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28298958
- 2680848-08-0
- benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate
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- Inchi: 1S/C15H13BrFNO3/c1-20-13-8-11(16)7-12(17)14(13)18-15(19)21-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19)
- InChI Key: XMCBIAYIJVSGMB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)OC)NC(=O)OCC1C=CC=CC=1)F
Computed Properties
- Exact Mass: 353.00628g/mol
- Monoisotopic Mass: 353.00628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.6Ų
- XLogP3: 3.8
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298958-0.5g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28298958-0.1g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28298958-10.0g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28298958-0.05g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28298958-1g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28298958-1.0g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28298958-0.25g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28298958-2.5g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28298958-5.0g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28298958-5g |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate |
2680848-08-0 | 5g |
$3520.0 | 2023-09-07 |
benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
Additional information on benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate
Recent Advances in the Study of Benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate (CAS: 2680848-08-0)
Benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate (CAS: 2680848-08-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo-fluoro-methoxy substitution pattern, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate as a key precursor in the synthesis of novel tyrosine kinase inhibitors. The research demonstrated that the bromo and fluoro substituents on the phenyl ring enhance the compound's binding affinity to target proteins, while the methoxy group improves its solubility and pharmacokinetic properties. These findings suggest that this compound could be instrumental in designing next-generation anticancer therapies.
In addition to its applications in oncology, recent investigations have explored the antimicrobial potential of benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
The synthesis and optimization of benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate have also been a focus of recent research. Advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the yield and purity of this compound. These methodological advancements are expected to facilitate its broader use in pharmaceutical development.
Looking ahead, the versatility of benzyl N-(4-bromo-2-fluoro-6-methoxyphenyl)carbamate positions it as a promising candidate for further exploration in drug discovery. Future research directions may include its application in neurodegenerative diseases and inflammatory disorders, leveraging its unique chemical properties to target specific biological pathways.
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